

¹H NMR and ¹³C NMR of 2-(p-Tolyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(p-Tolyl)cyclopropanecarboxylic acid

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **2-(p-Tolyl)cyclopropanecarboxylic acid**

Introduction: Unraveling Complexity in a Compact Core

The 2-aryl(cyclopropanecarboxylic acid) motif is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of functional groups. **2-(p-Tolyl)cyclopropanecarboxylic acid** serves as an exemplary model for understanding the intricate nuclear magnetic resonance (NMR) characteristics of this class. Its structure, featuring a strained three-membered ring flanked by aromatic and carboxylic acid moieties, presents a fascinating case study in how electronic and steric factors conspire to produce a unique and information-rich NMR spectrum.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **2-(p-Tolyl)cyclopropanecarboxylic acid**. We will dissect the expected chemical shifts, coupling constants, and the critical role of stereochemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and stereochemical assignment of complex small molecules. The principles discussed herein are foundational for confirming synthesis, determining purity, and understanding the conformational behavior of cyclopropane-containing compounds.

Molecular Structure and Stereoisomerism: The Cis/Trans Dichotomy

A crucial first step in any NMR analysis is to consider the possible stereoisomers of the molecule. **2-(p-Tolyl)cyclopropanecarboxylic acid** exists as two diastereomers: cis and trans, depending on the relative orientation of the p-tolyl and carboxyl groups. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Figure 2: Key proton coupling relationships in the trans-cyclopropane ring.

- Vicinal Coupling (3J): The most critical observation is that the coupling constant between protons in a cis relationship is significantly larger than for protons in a trans relationship. [1] [2] * $^3J_{cis}$: Typically ranges from 7-11 Hz.
 - $^3J_{trans}$: Typically ranges from 4-7 Hz. [2]*
- Geminal Coupling (2J): The coupling between the two non-equivalent protons on the same carbon (H-d) is also characteristic, with values often in the range of -4 to -8 Hz (the sign is typically negative but only the magnitude is observed in a standard 1D spectrum). [3][4] By analyzing the multiplicity of each cyclopropyl proton signal and extracting the coupling constants, an unambiguous assignment of the trans (or cis) configuration can be made.

^{13}C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ)

- Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears in the δ 170-185 ppm region. [5][6][7][8] It is characteristically upfield from aldehyde or ketone carbonyls (190-220 ppm) due to the shielding effect from the lone pair electrons on the adjacent hydroxyl oxygen. [6][9]
- Aromatic Carbons: Due to the plane of symmetry in the p-tolyl group, four distinct aromatic carbon signals are expected.

- C-ipso (attached to cyclopropyl): δ ~138-142 ppm.
- C-ipso (attached to methyl): δ ~135-138 ppm.
- C-ortho & C-meta: Two signals between δ 125-130 ppm. [\[10\]](#)[\[11\]](#)
- Cyclopropyl Carbons: These strained ring carbons are found in the upfield aliphatic region.
- CH carbons (C2, C1): These carbons, being substituted, will appear further downfield, likely in the δ 25-35 ppm range.
- CH₂ carbon (C3): This unsubstituted carbon will be the most shielded, appearing around δ 15-20 ppm.
- Methyl Carbon (-CH₃): The tolyl methyl carbon gives a characteristic signal at δ ~21 ppm. [\[10\]](#)[\[12\]](#)

Carbon Atom	Predicted ^{13}C Chemical Shift (δ , ppm)	Rationale
Carboxyl (C=O)	170 - 185	Deshielded carbonyl carbon, shielded by -OH resonance. [6][8][9]
Aromatic (C-ipso, attached to ring)	138 - 142	Quaternary aromatic carbon.
Aromatic (C-ipso, attached to CH_3)	135 - 138	Quaternary aromatic carbon. [10]
Aromatic (CH)	125 - 130	Two signals expected for the two pairs of equivalent CH carbons. [10][11]
Cyclopropyl (CH-COOH)	25 - 35	Deshielded by adjacent carboxyl group.
Cyclopropyl (CH-Ar)	25 - 35	Deshielded by adjacent aryl group.
Methyl (- CH_3)	~21	Typical for an aryl methyl group. [10][12]

| Cyclopropyl (- CH_2-) | 15 - 20 | Shielded aliphatic carbon in a strained ring. |

Table 1: Summary of predicted ^{13}C NMR chemical shifts for **trans-2-(p-Tolyl)cyclopropanecarboxylic acid**.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines the standard operating procedure for this type of analysis.

Sample Preparation

- Mass Measurement: Accurately weigh 10-15 mg of **2-(p-Tolyl)cyclopropanecarboxylic acid** directly into a clean, dry vial.

- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though the residual solvent peak will be different.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Transfer: Gently swirl or vortex the vial until the sample is fully dissolved. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Confirmation: Ensure the liquid height in the tube is sufficient for the spectrometer's receiver coils (typically ~4 cm or 1.5 inches).

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

- ¹H NMR Acquisition:
 - Experiment: Standard 1D proton (zg30).
 - Spectral Width: 16 ppm (-2 to 14 ppm).
 - Number of Scans (NS): 16-32 scans.
 - Relaxation Delay (D1): 2-5 seconds.
 - Acquisition Time (AQ): ~3-4 seconds.
- ¹³C NMR Acquisition:
 - Experiment: Proton-decoupled 1D carbon (zgpg30).
 - Spectral Width: 240 ppm (-10 to 230 ppm).
 - Number of Scans (NS): 1024-4096 scans (¹³C has low natural abundance and requires more scans). [\[10\]](#) * Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): ~1-2 seconds.

- Confirmatory Experiments:

- D₂O Exchange: Acquire a ¹H spectrum, add 1-2 drops of D₂O, shake, and re-acquire to confirm the -COOH proton.
- 2D NMR: For unambiguous assignment, especially of the complex cyclopropyl region, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

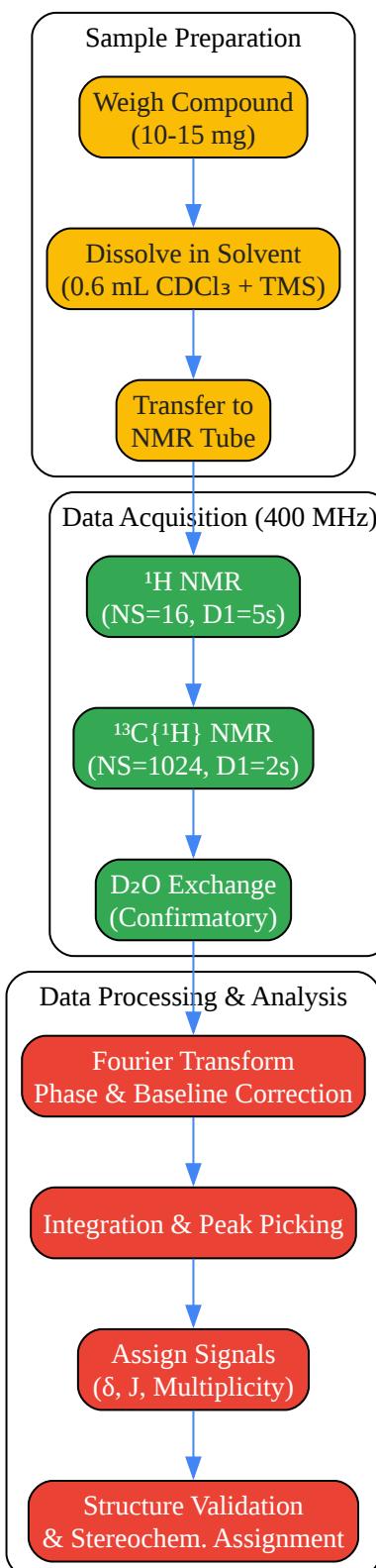
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Figure 3: Standardized workflow for NMR analysis.

Conclusion

The ^1H and ^{13}C NMR spectra of **2-(p-Tolyl)cyclopropanecarboxylic acid** are rich with structural detail. The ^1H NMR spectrum provides definitive evidence for the compound's stereochemistry through the characteristic vicinal coupling constants of the cyclopropyl protons, where $^3\text{J}_{\text{cis}} > ^3\text{J}_{\text{trans}}$. The ^{13}C NMR spectrum confirms the carbon framework, with predictable chemical shifts for the carbonyl, aromatic, cyclopropyl, and methyl carbons. By employing the systematic approach and experimental protocols detailed in this guide, researchers can confidently elucidate the structure and stereochemistry of this molecule and apply these principles to a wide range of related compounds, ensuring the integrity and validity of their scientific findings.

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- To cite this document: BenchChem. [^1H NMR and ^{13}C NMR of 2-(p-Tolyl)cyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022900#h-nmr-and-c-nmr-of-2-p-tolyl-cyclopropanecarboxylic-acid]

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